molecular formula C2H6<br>C2H6<br>CH3CH3 B010850 (4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene CAS No. 19888-33-6

(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene

Cat. No.: B010850
CAS No.: 19888-33-6
M. Wt: 30.07 g/mol
InChI Key: OTMSDBZUPAUEDD-UHFFFAOYSA-N
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Description

Ethane is a naturally occurring organic compound with the chemical formula C₂H₆. It is a colorless, odorless gas at standard temperature and pressure. Ethane is a member of the alkane family, which consists of hydrocarbons with single bonds between carbon atoms. It is primarily used as a feedstock for the production of ethylene, a crucial raw material in the manufacture of plastics, resins, and other chemical products .

Synthetic Routes and Reaction Conditions:

    Reduction of Ethyl Iodide: Ethane can be synthesized by reducing ethyl iodide using a zinc and copper couple in alcohol. The reaction is as follows: [ \text{CH₃CH₂I} + 2[\text{H}] \rightarrow \text{C₂H₆} + \text{HI} ]

    Wurtz Reaction: Ethane is also prepared by the Wurtz reaction, where methyl iodide reacts with sodium in the presence of dry ether: [ 2\text{CH₃I} + 2\text{Na} \rightarrow \text{CH₃-CH₃} + 2\text{NaI} ]

Industrial Production Methods:

    Fractional Distillation of Natural Gas Liquids: Ethane is predominantly derived from natural gas and petroleum refining processes. .

Types of Reactions:

    Oxidation: Ethane undergoes oxidation to form carbon dioxide and water. This reaction is highly exothermic and is used in combustion processes. [ 2\text{C₂H₆} + 7\text{O₂} \rightarrow 4\text{CO₂} + 6\text{H₂O} ]

    Halogenation: Ethane reacts with halogens, such as chlorine and bromine, through free-radical halogenation to form haloalkanes. [ \text{C₂H₆} + \text{Cl₂} \rightarrow \text{C₂H₅Cl} + \text{HCl} ]

Common Reagents and Conditions:

    Oxidation: Requires oxygen or air and high temperatures.

    Halogenation: Requires halogens (e.g., chlorine, bromine) and ultraviolet light or heat to initiate the reaction.

Major Products:

Scientific Research Applications

Ethane has several scientific research applications:

Mechanism of Action

Ethane primarily exerts its effects through combustion and halogenation reactions. In combustion, ethane reacts with oxygen to produce carbon dioxide, water, and heat. In halogenation, ethane undergoes free-radical substitution to form haloalkanes. The molecular targets and pathways involved include the formation of free radicals and the subsequent propagation steps in the reaction mechanism .

Comparison with Similar Compounds

    Methane (CH₄): The simplest alkane with one carbon atom.

    Propane (C₃H₈): An alkane with three carbon atoms.

    Butane (C₄H₁₀): An alkane with four carbon atoms.

Comparison:

    Methane: Ethane has a higher molecular weight and boiling point compared to methane. Both are used as fuels, but ethane is more commonly used as a feedstock for ethylene production.

    Propane and Butane: Ethane is less complex and has a lower boiling point than propane and butane.

Ethane’s unique properties, such as its relatively simple structure and high reactivity in halogenation reactions, make it a valuable compound in various industrial and scientific applications.

Properties

IUPAC Name

ethane
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InChI

InChI=1S/C2H6/c1-2/h1-2H3
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InChI Key

OTMSDBZUPAUEDD-UHFFFAOYSA-N
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Canonical SMILES

CC
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Molecular Formula

C2H6, Array
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Related CAS

36427-13-1
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DSSTOX Substance ID

DTXSID6026377
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Molecular Weight

30.07 g/mol
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Physical Description

Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite., Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals., Gas or Vapor; Liquid, Gas or Vapor, Colorless, odorless gas; [Merck Index], COLOURLESS COMPRESSED LIQUEFIED GAS. ODOURLESS WHEN PURE.
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Boiling Point

-127.5 °F at 760 mmHg (USCG, 1999), -88.6 °C, -89 °C
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Flash Point

-211 °F (USCG, 1999), -211 °F, -135 °C (-211 °F) - closed cup, Flammable gas
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Solubility

In water, 60.2 mg/L at 25 °C, 60.4 ug/mL water at 20 °C, 46 mL/100 mL alcohol at 4 °C, Very soluble in benzene, Soluble in ether, 60.2 mg/L @ 25 °C (exp), Solubility in water, ml/100ml at 20 °C: (very poor)
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Density

0.546 at -127.48 °F (USCG, 1999) - Less dense than water; will float, 1.0493 at 0 °C/4 °C (air = 1) or 1.3562 g/L; 0.446 at 0 °C/4 °C (liquid), % IN SATURATED AIR: 100 AT 25 °C, 760 MM HG; DENSITY OF AIR SATURATED WITH VAPOR: 1.04 AT 25 °C, 760 MM HG (AIR= 1)
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Vapor Density

1.04 (Air = 1), Relative vapor density (air = 1): 1.05
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Vapor Pressure

VP: 1 Pa at -183.3 °C (solid); 10 Pa at -173.2 °C; 100 Pa at -161.3 °C; 1 kPa at -145.3 °C; 10 kPa at -122.8 °C; 100 kPa at -88.8 °C, Vapor pressure, kPa at 20 °C: 3850
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Color/Form

Colorless gas

CAS No.

74-84-0, 68475-58-1, 68527-16-2, 19888-33-6
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-279.9 °F (USCG, 1999), -182.794 °C, -183 °C
Record name ETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8619
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Reactant of Route 2
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Reactant of Route 3
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Reactant of Route 4
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Reactant of Route 5
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene
Reactant of Route 6
(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene

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